Trinickel bis(arsenate)
Overview
Description
Trinickel bis(arsenate) is an inorganic compound with the chemical formula Ni₃(AsO₄)₂. It is a nickel salt of arsenic acid and is known for its unique chemical properties and potential applications in various fields. The compound is typically found in crystalline form and is characterized by its stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trinickel bis(arsenate) can be synthesized through a reaction between nickel(II) nitrate and sodium arsenate in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting precipitate is filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods: In industrial settings, trinickel bis(arsenate) is produced by reacting nickel(II) sulfate with sodium arsenate under controlled conditions. The reaction mixture is heated to facilitate the formation of the compound, which is then separated and purified through filtration and recrystallization processes.
Types of Reactions:
Oxidation: Trinickel bis(arsenate) can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced to form nickel metal and arsenic compounds under specific conditions.
Substitution: Trinickel bis(arsenate) can participate in substitution reactions where the arsenate group is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Reactions with other metal salts or acids.
Major Products Formed:
Oxidation: Nickel oxide and arsenic pentoxide.
Reduction: Nickel metal and arsenic trioxide.
Substitution: Various nickel salts depending on the substituting anion.
Scientific Research Applications
Trinickel bis(arsenate) has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other nickel and arsenic compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of arsenic toxicity.
Medicine: Investigated for its potential use in cancer treatment due to the known therapeutic effects of arsenic compounds.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which trinickel bis(arsenate) exerts its effects involves the interaction of nickel and arsenate ions with biological molecules. Nickel ions can bind to proteins and enzymes, altering their function, while arsenate ions can interfere with cellular processes by mimicking phosphate ions. This dual action can lead to various biochemical effects, including enzyme inhibition and disruption of cellular metabolism.
Comparison with Similar Compounds
Nickel arsenate (Ni₃(AsO₄)₂): Similar in composition but differs in crystal structure and reactivity.
Nickel phosphate (Ni₃(PO₄)₂): Similar in structure but contains phosphate instead of arsenate.
Cobalt arsenate (Co₃(AsO₄)₂): Similar in structure but contains cobalt instead of nickel.
Uniqueness: Trinickel bis(arsenate) is unique due to its specific combination of nickel and arsenate ions, which confer distinct chemical and physical properties. Its stability and reactivity make it suitable for various applications, particularly in fields requiring precise control over chemical reactions and material properties.
Properties
IUPAC Name |
arsoric acid;nickel | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsH3O4.Ni/c2-1(3,4)5;/h(H3,2,3,4,5); | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPTVBOPGBCBMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[As](=O)(O)O.[Ni] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsH3NiO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.637 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13477-70-8 | |
Record name | Arsenic acid (H3AsO4), nickel(2+) salt (2:3) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13477-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trinickel bis(arsenate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nickel arsenate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trinickel bis(arsenate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.414 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.